![molecular formula C43H49F6N2P B1518477 (2Z)-3-butyl-2-[(2E,4E,6E)-7-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B1518477.png)
(2Z)-3-butyl-2-[(2E,4E,6E)-7-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole;hexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,54’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindatricarbocyanine hexafluorophosphate: is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. It belongs to the class of cyanine dyes, which are widely used in fluorescence imaging and other optical applications due to their strong absorption and emission characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindatricarbocyanine hexafluorophosphate typically involves the condensation of appropriate indole derivatives with aldehydes or ketones under acidic conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the cyanine dye.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
化学反应分析
Types of Reactions
4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindatricarbocyanine hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its optical properties.
Reduction: Reduction reactions can lead to the formation of reduced forms of the dye, affecting its fluorescence characteristics.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole rings are replaced with other groups, potentially modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the dye, while substitution can result in derivatives with altered functional groups.
科学研究应用
4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindatricarbocyanine hexafluorophosphate has a wide range of scientific research applications, including:
Fluorescence Imaging: The compound is used as a fluorescent dye in biological imaging due to its strong absorption and emission properties.
Chemical Sensing: It is employed in chemical sensors to detect various analytes based on changes in its fluorescence.
Photodynamic Therapy:
Optical Devices: It is used in the development of optical devices, such as lasers and light-emitting diodes, due to its unique optical properties.
作用机制
The mechanism of action of 4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindatricarbocyanine hexafluorophosphate involves its interaction with light. When exposed to light of a specific wavelength, the compound absorbs the light energy and transitions to an excited state. This excited state can then release energy in the form of fluorescence or transfer energy to other molecules, leading to various photochemical reactions. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in photodynamic therapy.
相似化合物的比较
Similar Compounds
- 4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindadicarbocyanine perchlorate
- 4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindadicarbocyanine iodide
Uniqueness
4,5:4’‘,5’‘-Dibenzo-1,1’‘-dibutyl-3,3,3’‘,3’'-tetramethylindatricarbocyanine hexafluorophosphate is unique due to its specific counterion (hexafluorophosphate), which can influence its solubility, stability, and optical properties. Compared to similar compounds with different counterions, it may exhibit distinct behavior in various applications, making it a valuable tool in scientific research.
属性
分子式 |
C43H49F6N2P |
|---|---|
分子量 |
738.8 g/mol |
IUPAC 名称 |
(2Z)-3-butyl-2-[(2E,4E,6E)-7-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole;hexafluorophosphate |
InChI |
InChI=1S/C43H49N2.F6P/c1-7-9-30-44-36-28-26-32-20-16-18-22-34(32)40(36)42(3,4)38(44)24-14-12-11-13-15-25-39-43(5,6)41-35-23-19-17-21-33(35)27-29-37(41)45(39)31-10-8-2;1-7(2,3,4,5)6/h11-29H,7-10,30-31H2,1-6H3;/q+1;-1 |
InChI 键 |
SBUAPLVARVESGI-UHFFFAOYSA-N |
手性 SMILES |
CCCCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C/C=C/C=C/C=C/C4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCC)(C)C.F[P-](F)(F)(F)(F)F |
规范 SMILES |
CCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCC)(C)C.F[P-](F)(F)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


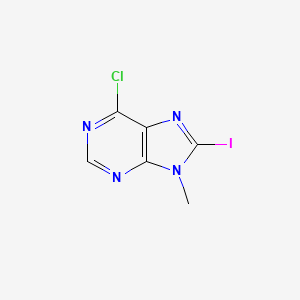
![1-(4,6-dichloro-5-fluoropyrimidin-2-yl)-6-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1518395.png)
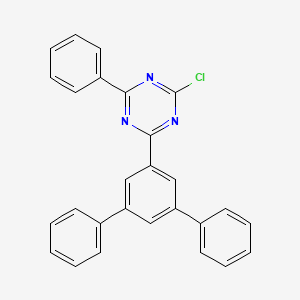

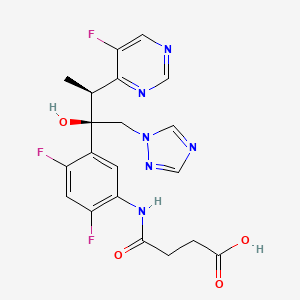
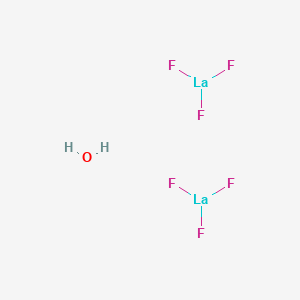
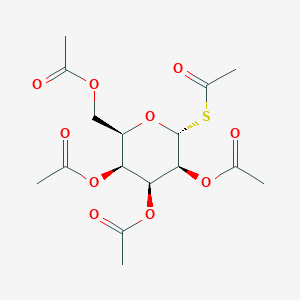
![2-[(Z)-(5-methyl-4-pentylpyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-1,2-dihydropyrrol-3-one](/img/structure/B1518420.png)
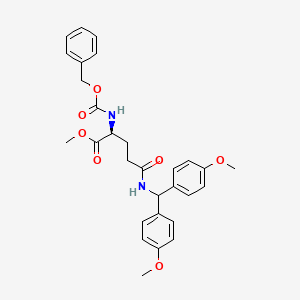
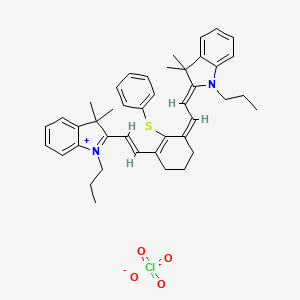
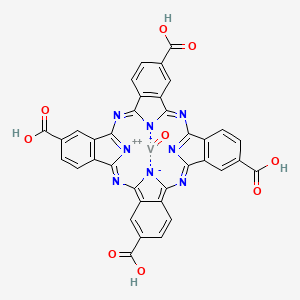
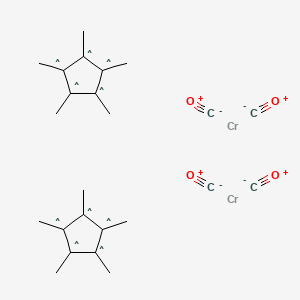
![(R)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B1518448.png)
![disodium;[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B1518450.png)
